Butyl 4-chloro-3-nitrobenzoate
Description
Contextual Significance of Halogenated Nitrobenzoates as Synthetic Intermediates
Halogenated nitrobenzoates are a class of organic compounds that hold considerable importance as versatile intermediates in the synthesis of a wide array of more complex molecules. nih.govacs.org Their significance stems from the unique combination of functional groups attached to the benzene (B151609) ring: a halogen atom (such as chlorine), a nitro group, and a benzoate (B1203000) ester. Each of these groups imparts distinct reactivity, allowing for a stepwise and controlled modification of the molecule.
The presence of a halogen and a nitro group, both of which are electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution. However, they also activate the ring for nucleophilic aromatic substitution, a powerful tool for introducing new functionalities. libretexts.org The positions of these substituents relative to each other and to the ester group are crucial in directing the outcome of these reactions. For instance, the chlorine atom in Butyl 4-chloro-3-nitrobenzoate can be displaced by various nucleophiles.
Furthermore, the nitro group itself can be readily reduced to an amino group, which can then participate in a variety of subsequent transformations, such as diazotization or acylation. libretexts.org This versatility makes halogenated nitrobenzoates key building blocks in the preparation of pharmaceuticals, agrochemicals, dyes, and materials with specific optical or electronic properties. cymitquimica.comsolubilityofthings.com The ester group, in this case, a butyl ester, can also be hydrolyzed to the corresponding carboxylic acid, providing another handle for further synthetic modifications. nih.govacs.org
Evolution of Research on Benzoate Derivatives with Substituted Aromatic Rings
Research into benzoate derivatives with substituted aromatic rings has a long and rich history, evolving from fundamental studies of reaction mechanisms to the design and synthesis of highly specialized molecules with tailored properties. Initially, much of the research focused on understanding the electronic effects of different substituents on the reactivity of the aromatic ring and the ester group. acs.orgcdnsciencepub.com Studies on the rates of nitration, halogenation, and other electrophilic aromatic substitution reactions provided key insights into the directing effects of various functional groups. nih.gov
With the advent of modern analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, researchers have been able to gain a much more detailed understanding of the structure and reactivity of these compounds. cdnsciencepub.comresearchgate.net This has facilitated the development of more sophisticated synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, which have greatly expanded the range of accessible structures. beilstein-journals.org
In recent decades, the focus of research has shifted towards the application of substituted benzoate derivatives in various fields. In medicinal chemistry, for example, these compounds are often used as scaffolds for the development of new drugs. google.comevitachem.com The substituents on the aromatic ring can be systematically varied to optimize the biological activity and pharmacokinetic properties of the resulting molecules. For instance, this compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications. mdpi.comevitachem.com
In materials science, substituted benzoates are used in the synthesis of liquid crystals, polymers, and other functional materials. rsc.org The nature and position of the substituents on the aromatic ring can have a profound impact on the physical properties of these materials, such as their melting point, solubility, and optical behavior. The ongoing exploration of new synthetic methods and applications for substituted benzoate derivatives continues to be an active and important area of chemical research.
| Property | Description |
| CAS Number | 59098-00-9 epa.gov |
| Molecular Formula | C11H12ClNO4 |
| Synonyms | tert-butyl 4-chloro-3-nitrobenzoate chemsrc.comchemscene.combldpharm.com |
| Primary Use | Intermediate in organic synthesis cymitquimica.comchembk.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
59098-00-9 |
|---|---|
Molecular Formula |
C11H12ClNO4 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
butyl 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C11H12ClNO4/c1-2-3-6-17-11(14)8-4-5-9(12)10(7-8)13(15)16/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
QIGBDFYIJOJSBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Butyl 4 Chloro 3 Nitrobenzoate
Esterification Reactions and Optimization Strategies
The synthesis of Butyl 4-chloro-3-nitrobenzoate is frequently achieved through esterification, a fundamental reaction in organic chemistry. The two principal approaches are the direct acid-catalyzed reaction of 4-chloro-3-nitrobenzoic acid with butanol and a route proceeding through a more reactive acyl chloride intermediate.
The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org This reaction is an equilibrium process, and strategies to drive the reaction towards the product are essential for achieving high yields of this compound. organic-chemistry.orgmasterorganicchemistry.com
The choice of acid catalyst is pivotal in Fischer esterification, as it activates the carbonyl group of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol. mdpi.compatsnap.com Both Brønsted and Lewis acids are employed for this purpose. organic-chemistry.org
Common Brønsted acids include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), which are effective and widely used. masterorganicchemistry.com Lewis acid catalysts, such as various metal salts (e.g., hafnium(IV), zirconium(IV)), offer alternative pathways and can sometimes provide milder reaction conditions. organic-chemistry.orgrug.nl More recently, environmentally benign catalysts like Brønsted acidic ionic liquids have been explored. iitm.ac.in These can function as both the catalyst and the reaction medium, simplifying product separation and allowing for catalyst recycling. iitm.ac.in The efficiency of the catalyst system is determined by its ability to accelerate the reaction rate while minimizing side reactions, such as the dehydration of the alcohol. rug.nl
Table 1: Comparison of Catalyst Systems for Fischer Esterification
| Catalyst Type | Examples | Influence on Reaction | Key Advantages |
|---|---|---|---|
| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Protonates the carbonyl oxygen, increasing electrophilicity. patsnap.com | High efficiency, low cost. masterorganicchemistry.com |
| Lewis Acids | Hafnium(IV) salts, Zirconium(IV) salts, Bi(OTf)₃ | Coordinates with the carbonyl oxygen to activate the substrate. organic-chemistry.orgrug.nl | Can offer high selectivity and milder conditions. rug.nl |
| Solid Acids | Graphene oxide, Amberlite IR120 | Provides a heterogeneous catalytic surface. organic-chemistry.orgmdpi.com | Ease of separation from the reaction mixture, reusability. mdpi.com |
| Ionic Liquids | [BMIM]+PTSA- | Acts as both a catalyst and a solvent medium. iitm.ac.in | "Green" alternative, simplifies product isolation. iitm.ac.in |
This is typically achieved in two ways:
Use of Excess Reactant: Employing a large excess of one of the reactants, usually the less expensive one (in this case, butanol), increases the concentration of reactants and drives the equilibrium towards the products. masterorganicchemistry.com Using the alcohol as the solvent is a common and effective strategy. masterorganicchemistry.com
Removal of Water: As water is a product of the reaction, its continuous removal from the reaction mixture will prevent the reverse reaction (ester hydrolysis) and pull the equilibrium towards the formation of the ester. organic-chemistry.orgmasterorganicchemistry.com
The kinetics of the reaction are influenced by temperature, catalyst concentration, and the structure of the reactants. chembam.com Increasing the temperature generally accelerates the reaction rate, but must be controlled to avoid potential side reactions. researchgate.net
The reaction medium plays a critical role in the success of the Fischer esterification. As mentioned, using an excess of butanol allows it to serve the dual function of reactant and solvent. masterorganicchemistry.com This high concentration of alcohol helps to shift the reaction equilibrium favorably.
For more effective water removal, a non-polar solvent that forms an azeotrope with water, such as toluene or benzene (B151609), can be added to the reaction mixture. masterorganicchemistry.com Using a Dean-Stark apparatus, the water-solvent azeotrope is distilled off, condensed, and collected in a trap where the denser water separates, allowing the solvent to be returned to the reaction flask. masterorganicchemistry.com This technique is highly effective for driving the reaction to completion. organic-chemistry.orgmasterorganicchemistry.com
The use of ionic liquids represents an advanced form of reaction medium engineering. They are non-volatile, thermally stable, and can dissolve the reactants while being immiscible with the typically less polar ester product. iitm.ac.in This allows for simple separation by decantation and potential reuse of the catalyst-solvent system. iitm.ac.in
Table 2: Strategies for Reaction Medium Engineering in Esterification
| Strategy | Description | Effect on Reaction |
|---|---|---|
| Excess Alcohol as Solvent | Butanol is used in large excess, serving as both reactant and solvent. | Increases reactant concentration, shifting equilibrium toward the ester product. masterorganicchemistry.com |
| Azeotropic Distillation | A co-solvent (e.g., toluene) is added to form an azeotrope with water for removal via a Dean-Stark trap. | Continuously removes a product (water), driving the reaction to completion. organic-chemistry.orgmasterorganicchemistry.com |
| Ionic Liquid Medium | A Brønsted acidic ionic liquid is used as both the catalyst and the solvent. | Facilitates catalysis and allows for simple product separation by decantation. iitm.ac.in |
An alternative to direct acid catalysis, this two-step method first converts the carboxylic acid into a more reactive derivative, 4-chloro-3-nitrobenzoyl chloride, which then readily reacts with butanol to form the ester. This route is often faster and not subject to the same equilibrium limitations as Fischer esterification.
The conversion of 4-chloro-3-nitrobenzoic acid to its corresponding acyl chloride is a standard transformation in organic synthesis. Common chlorinating agents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). prepchem.comchemicalbook.com
A documented method involves treating 4-chloro-3-nitrobenzoic acid with oxalyl chloride in a solvent such as dichloromethane, with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.com The reaction proceeds smoothly, and upon completion, the solvent and excess reagent are removed by evaporation under reduced pressure to yield the crude acyl chloride, which can often be used in the next step without extensive purification. prepchem.com
Table 3: Synthesis of 4-chloro-3-nitrobenzoyl Chloride
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Conditions | Product |
|---|
Acyl Chloride Intermediate Routes
Esterification with Butanol under Controlled Conditions
The direct esterification of 4-chloro-3-nitrobenzoic acid with butanol represents a fundamental and widely employed method for the synthesis of this compound. This reaction, typically a Fischer-Speier esterification, involves the reaction of the carboxylic acid with an excess of butanol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The equilibrium nature of this reaction necessitates specific conditions to drive it towards the formation of the desired ester. masterorganicchemistry.com
Controlled conditions are crucial for optimizing the yield and purity of the final product. Key parameters that are meticulously controlled include temperature, reaction time, and the choice of catalyst. While specific literature on the synthesis of this compound is not abundant, the reaction conditions can be inferred from the synthesis of similar compounds, such as n-butyl 4-nitrobenzoate (B1230335). chemicalbook.com
A typical procedure involves refluxing a mixture of 4-chloro-3-nitrobenzoic acid and an excess of n-butanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. chemicalbook.comchemguide.co.uk The use of an excess of butanol not only serves as a reactant but also as the solvent, helping to shift the equilibrium towards the product side. The reaction is typically heated to the boiling point of the alcohol to ensure a reasonable reaction rate. chemicalbook.com The water formed during the reaction is often removed azeotropically to further drive the equilibrium towards the ester. google.com
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by neutralizing the acid catalyst, typically with a mild base like sodium carbonate solution, followed by extraction and purification of the resulting ester. chemicalbook.com
Table 1: Typical Reaction Parameters for the Esterification of a Nitrobenzoic Acid with Butanol
| Parameter | Condition | Rationale |
| Reactants | 4-chloro-3-nitrobenzoic acid, n-butanol | Direct esterification |
| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl oxygen, increasing electrophilicity |
| Temperature | Reflux (approx. 117-118 °C for n-butanol) | To achieve a sufficient reaction rate |
| Reaction Time | Several hours | To allow the reaction to reach equilibrium |
| Solvent | Excess n-butanol | Serves as both reactant and solvent, shifts equilibrium |
Advantages and Limitations of Acid Chloride Pathways
An alternative to direct esterification is the acid chloride pathway. This method involves the conversion of 4-chloro-3-nitrobenzoic acid to its corresponding acid chloride, 4-chloro-3-nitrobenzoyl chloride, which is then reacted with butanol. libretexts.org This pathway offers distinct advantages and is subject to certain limitations.
Advantages:
High Reactivity and Irreversibility: Acyl chlorides are significantly more reactive than their parent carboxylic acids. quora.com The reaction with alcohols is rapid and essentially irreversible, leading to higher yields of the ester in a shorter reaction time. libretexts.orgthestudentroom.co.uk
Mild Reaction Conditions: The reaction of the acid chloride with butanol can often be carried out at or below room temperature, which is advantageous for thermally sensitive substrates. thestudentroom.co.uk The use of a base like pyridine is common to neutralize the HCl gas that is evolved during the reaction. libretexts.org
Broad Applicability: This method is generally applicable to a wide range of alcohols, including those that may be sensitive to the harsh acidic conditions of Fischer esterification. chemguide.co.uk
Limitations:
Harsh Reagents for Acid Chloride Formation: The preparation of the acid chloride from the carboxylic acid typically requires the use of harsh and corrosive reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org These reagents are moisture-sensitive and require careful handling. libretexts.org
Moisture Sensitivity: 4-chloro-3-nitrobenzoyl chloride is highly susceptible to hydrolysis and must be handled under anhydrous conditions to prevent its conversion back to the carboxylic acid. libretexts.org
Byproduct Formation: The reaction produces hydrogen chloride (HCl) gas as a byproduct, which is corrosive and needs to be neutralized or trapped. quora.com This adds an extra step to the procedure and can complicate the work-up.
Safety Concerns: Acyl chlorides are generally lachrymatory and corrosive, posing greater handling risks compared to carboxylic acids. libretexts.org
Table 2: Comparison of Direct Esterification and Acid Chloride Pathways
| Feature | Direct Esterification (Fischer) | Acid Chloride Pathway |
| Reactivity | Moderate, reversible | High, irreversible |
| Reaction Conditions | High temperature, acid catalyst | Mild temperature, often with a base |
| Yield | Equilibrium-limited | Generally high |
| Reagents | Carboxylic acid, alcohol | Acid chloride, alcohol |
| Byproducts | Water | HCl |
| Safety | Relatively safe | Requires handling of corrosive reagents |
Novel and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This trend extends to the synthesis of esters like this compound, with a focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
Catalyst-Free or Green Chemistry-Inspired Syntheses
The principles of green chemistry encourage the development of synthetic routes that minimize or eliminate the use of catalysts, especially those based on heavy metals or strong acids. While a completely catalyst-free esterification of 4-chloro-3-nitrobenzoic acid with butanol under mild conditions is challenging due to the inherent low reactivity, several green chemistry-inspired approaches are being explored for ester synthesis.
One such approach involves the use of heterogeneous catalysts that can be easily recovered and reused, thereby reducing waste. nih.gov For instance, supported iron oxide nanoparticles have been shown to be effective for the esterification of various carboxylic acids. nih.gov Another green approach is the use of enzymatic catalysis, where lipases can be employed to catalyze the esterification under mild, solvent-free conditions, leading to high yields and easy product isolation. researchgate.netscispace.com These enzymatic methods are highly selective and operate under environmentally benign conditions.
While specific examples for this compound are not documented, the application of these green methodologies to its synthesis from 4-chloro-3-nitrobenzoic acid and butanol is a promising area for future research.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ed.gov In the context of ester synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. mdpi.comorganic-chemistry.org This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. mdpi.com
The microwave-assisted esterification of 4-chloro-3-nitrobenzoic acid with butanol would likely involve mixing the reactants with a suitable catalyst in a microwave-safe vessel and exposing it to microwave irradiation at a controlled temperature and power. This technique offers the potential for a more energy-efficient and rapid synthesis of this compound. The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and potentially enabling the use of less harsh reaction conditions. ed.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Esterification
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Mechanism | Conduction and convection | Direct dielectric heating |
| Reaction Time | Hours | Minutes |
| Energy Efficiency | Lower | Higher |
| Temperature Control | Less precise | More precise |
| Yield | Often lower | Often higher |
Flow Chemistry Applications in Ester Production
Flow chemistry, or continuous flow synthesis, is a modern approach to chemical manufacturing that offers several advantages over traditional batch processing. polimi.it In a flow chemistry setup, reactants are continuously pumped through a reactor where they mix and react, and the product is collected at the outlet. polimi.it This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. nih.gov
The application of flow chemistry to the production of esters has been demonstrated for various systems. acs.orgacs.org For the synthesis of this compound, a flow process could be designed where a solution of 4-chloro-3-nitrobenzoic acid and butanol, along with a catalyst, is continuously passed through a heated reactor coil. The short residence time in the reactor can lead to high throughput and efficient production. nih.gov
Flow chemistry offers enhanced safety, particularly for reactions that are exothermic or involve hazardous reagents, as the small reactor volume minimizes the amount of material reacting at any given time. polimi.it Furthermore, the integration of in-line purification techniques can lead to a continuous stream of pure product, making it a highly efficient and scalable manufacturing process. acs.org
Iii. Chemical Transformations and Reactivity of Butyl 4 Chloro 3 Nitrobenzoate
Reactivity of the Nitro Group
The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity. It deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for other transformations, most notably the reduction of the nitro group itself and nucleophilic substitution at the halogen-bearing carbon.
The reduction of the aromatic nitro group to a primary amino group is one of its most fundamental and widely utilized transformations. This conversion dramatically alters the electronic properties of the aromatic ring, transforming a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. This transformation is a key step in the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and other fine chemicals.
Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups to amines. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.
Mechanisms: The precise mechanism of catalytic hydrogenation of nitroarenes is complex and has been the subject of extensive study. The most widely accepted pathway is the direct, stepwise reduction on the catalyst surface. The classical Haber mechanism, proposed in 1898, suggests a sequence involving nitrosobenzene (B162901) and phenylhydroxylamine as key intermediates (Scheme 1). rsc.orgresearchgate.net
Step 1: Adsorption of the nitroarene onto the catalyst surface.
Step 2: Sequential addition of hydrogen atoms to the oxygen atoms of the nitro group, leading to the formation of a nitroso intermediate (Ar-NO).
Step 3: Further hydrogenation of the nitroso intermediate to a hydroxylamine (B1172632) derivative (Ar-NHOH). mt.com
Step 4: Final reduction of the hydroxylamine to the corresponding aniline (B41778) (Ar-NH₂).
While the Haber mechanism provides a foundational model, more recent studies suggest alternative or concurrent pathways, including direct reduction pathways and condensation reactions between intermediates on the catalyst surface that can form byproducts like azoxy and azo compounds. rsc.orgrsc.orgnih.gov The reaction progress can be monitored by observing hydrogen consumption and the heat generated by the reaction. mt.com
Table 1: Common Catalysts for Nitro Group Hydrogenation
| Catalyst | Typical Conditions | Selectivity Notes |
|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Methanol or Ethanol, Room Temperature | Highly active and most common. May cause dehalogenation of aryl halides. nih.govcommonorganicchemistry.com |
| Platinum on Carbon (Pt/C) | H₂ (1-5 atm), various solvents, Room Temperature | Very active; sulfided Pt/C catalysts can show enhanced chemoselectivity, reducing the nitro group without removing the aryl chloride. nih.gov |
| Raney Nickel (Raney-Ni) | H₂ (higher pressure often required), Ethanol, elevated temperature | Often used when dehalogenation is a concern with Pd/C, showing better selectivity for preserving C-Cl bonds. commonorganicchemistry.com |
Stereoselectivity: For the reduction of Butyl 4-chloro-3-nitrobenzoate, the concept of stereoselectivity is not applicable. The starting material and the final product, Butyl 3-amino-4-chlorobenzoate, are both achiral molecules. No new stereocenters are formed during the reaction. In the context of more complex molecules that already contain stereocenters, the choice of catalyst and conditions becomes crucial to avoid epimerization or other changes to the existing stereochemistry. acs.org
Chemical reducing agents offer an alternative to catalytic hydrogenation and are particularly useful for achieving chemoselectivity in molecules with multiple reducible functional groups. For this compound, a key challenge is to reduce the nitro group without affecting the ester or the aryl chloride.
Several metal-based systems are effective for this transformation. The choice of reagent can be critical for achieving high yields and selectivity. scispace.com
Table 2: Selective Chemical Reducing Agents for Aromatic Nitro Groups
| Reducing Agent | Typical Conditions | Selectivity Profile |
|---|---|---|
| Iron (Fe) in Acid | Fe powder, HCl or Acetic Acid, Heat | A classic, cost-effective method. Generally selective for the nitro group over esters and aryl halides. commonorganicchemistry.comresearchgate.net |
| Tin (Sn) in Acid | Sn powder, conc. HCl, Heat | Highly effective but can be harsh. Good selectivity for nitro group reduction. researchgate.net |
| Tin(II) Chloride (SnCl₂) | SnCl₂, Ethanol or Ethyl Acetate, Heat | A milder alternative to Sn/HCl, often used for substrates sensitive to strongly acidic conditions. commonorganicchemistry.com |
| Sodium Dithionite (B78146) (Na₂S₂O₄) | Na₂S₂O₄, Water/Methanol or DMSO, Heat | A mild reducing agent particularly useful in neutral or basic conditions, often employed in reductive cyclization reactions. |
| Zinc (Zn) in Acid | Zn dust, Acetic Acid or HCl | Provides mild reduction conditions selective for the nitro group. commonorganicchemistry.comwikipedia.org |
These methods are generally effective for the selective reduction of the nitro group in halogenated nitroarenes. researchgate.netnih.gov The use of Raney-nickel with a hydrogen transfer source like hydrazine (B178648) hydrate (B1144303) has also been reported as a selective method that preserves the aryl chloride. researchgate.net
The transformation of the nitro group into an amine in situ, followed by an intramolecular or intermolecular cyclization, is a powerful strategy for the synthesis of nitrogen-containing heterocycles. In the case of derivatives of this compound, this approach is particularly effective for forming fused ring systems like benzimidazoles.
A common synthetic route involves two key steps:
Nucleophilic Aromatic Substitution (SₙAr): The chloro group is first displaced by a primary amine (R-NH₂), yielding a Butyl 4-(alkylamino)-3-nitrobenzoate intermediate.
Reductive Cyclization: The resulting ortho-nitroaniline derivative is then subjected to reductive conditions in the presence of an aldehyde or carboxylic acid derivative. The nitro group is reduced to an amine, which then condenses with the adjacent N-alkylamino group and the co-reactant to form the heterocyclic ring.
A highly efficient "one-pot" method uses sodium dithionite (Na₂S₂O₄) as the reducing agent to achieve this transformation, leading to the formation of 1,2-disubstituted benzimidazoles.
Table 3: Example of Nitro-Reductive Cyclization for Benzimidazole (B57391) Synthesis
| Step | Reactants | Reagent/Conditions | Intermediate/Product |
|---|---|---|---|
| 1. SₙAr | This compound + Butylamine | THF, Room Temperature | Butyl 4-(butylamino)-3-nitrobenzoate |
| 2. Reductive Cyclization | Butyl 4-(butylamino)-3-nitrobenzoate + Benzaldehyde | Sodium Dithionite (Na₂S₂O₄), DMSO, 90 °C | Butyl 1-butyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylate |
This one-pot process, combining SₙAr and reductive cyclization, provides a straightforward route to complex heterocyclic structures from simple precursors. researchgate.netumich.edurasayanjournal.co.inichem.md
Reductive Transformations to Amino Derivatives
Reactivity of the Aryl Halide Moiety
The chlorine atom in this compound is attached to an sp²-hybridized carbon of the benzene (B151609) ring. Typically, aryl halides are unreactive towards nucleophilic substitution. However, the reactivity is dramatically enhanced by the presence of a strong electron-withdrawing group, such as the nitro group, positioned ortho or para to the halogen.
In this compound, the nitro group is ortho to the butyl ester group and meta to the chlorine atom, while the ester group is para to the chlorine. Both substituents are electron-withdrawing, which activates the chlorine atom for Nucleophilic Aromatic Substitution (SₙAr).
Mechanism: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. uomustansiriyah.edu.iq
Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. lumenlearning.commasterorganicchemistry.com The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro and ester groups. This addition is typically the rate-determining step. masterorganicchemistry.com
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted product.
The presence of the nitro group is crucial for stabilizing the negatively charged intermediate, thereby lowering the activation energy and facilitating the reaction. libretexts.org This reaction is effective with a variety of nucleophiles, particularly amines.
Table 4: Nucleophiles for SₙAr Reaction with 4-Chloro-3-nitrobenzoate Esters
| Nucleophile | Reagent | Product Type |
|---|---|---|
| Primary Amines | Methylamine, Propylamine, Butylamine | N-Alkyl-4-amino-3-nitrobenzoate esters |
| Secondary Amines | Dimethylamine, Piperidine | N,N-Dialkyl-4-amino-3-nitrobenzoate esters |
| Alkoxides | Sodium Methoxide | 4-Methoxy-3-nitrobenzoate esters |
| Thiols | Sodium Thiophenoxide | 4-(Phenylthio)-3-nitrobenzoate esters |
The reaction with primary amines, as mentioned in section 3.1.1.3, is a key step in preparing precursors for benzimidazole synthesis.
Transition Metal-Catalyzed Cross-Coupling Reactions
While less common than SNAr reactions for this specific substrate, the aryl chloride bond in this compound can participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming carbon-carbon and carbon-nitrogen bonds. The presence of the electron-withdrawing nitro group can influence catalyst activity and reaction outcomes.
The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with an organoboron compound. This compound, as an activated aryl chloride, is a suitable substrate for this transformation.
The general catalytic cycle involves:
Oxidative Addition : A Pd(0) catalyst oxidatively inserts into the carbon-chlorine bond of the benzoate (B1203000).
Transmetalation : The organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new aryl-aryl bond and regenerating the Pd(0) catalyst.
For a substrate like this compound, typical conditions would involve a palladium catalyst with specialized phosphine (B1218219) ligands designed for activating aryl chlorides.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Coupling Partner |
|---|---|---|---|---|
| Pd(OAc)2 or Pd2(dba)3 | SPhos, XPhos, or RuPhos | K3PO4 or K2CO3 | Toluene or 1,4-Dioxane | Arylboronic acid |
The Heck and Sonogashira reactions provide pathways for forming new carbon-carbon single, double, and triple bonds. wikipedia.orgwikipedia.org
Heck Reaction : This reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.org The process is catalyzed by a palladium complex and requires a base. The electron-deficient nature of the substrate can facilitate the initial oxidative addition step.
Sonogashira Coupling : This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, typically using a dual catalyst system of palladium and copper(I). wikipedia.org This is a highly efficient method for synthesizing arylalkynes.
| Reaction | Catalyst System | Base | Solvent | Coupling Partner |
|---|---|---|---|---|
| Heck | Pd(OAc)2 with P(o-tolyl)3 or other phosphine ligands | Et3N or K2CO3 | DMF or Acetonitrile | Alkene (e.g., Styrene, Acrylate) |
| Sonogashira | Pd(PPh3)2Cl2 / CuI | Et3N or Piperidine | THF or Toluene | Terminal Alkyne |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.org This reaction is often complementary to classical SNAr, particularly for less activated aryl halides or more complex amines. For an activated substrate like this compound, this reaction provides a powerful alternative for creating aryl amine products. Research has shown that electron-withdrawing groups on the aryl halide can be advantageous for the coupling. beilstein-journals.org
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl chloride to Pd(0), formation of a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product. The choice of base and ligand is crucial for achieving high efficiency.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Coupling Partner |
|---|---|---|---|---|
| Pd(OAc)2 or Pd2(dba)3 | BINAP, Xantphos, or Josiphos-type ligands | NaOt-Bu or Cs2CO3 | Toluene or 1,4-Dioxane | Primary or Secondary Amine |
Reactivity of the Ester Functional Group
The butyl ester group of this compound undergoes a variety of characteristic reactions, including hydrolysis, transesterification, and reduction. The electronic environment of the benzene ring, influenced by the chloro and nitro substituents, can affect the rate of these transformations at the carbonyl carbon.
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. libretexts.org
Under acidic conditions, the reaction is reversible and typically requires a large excess of water to drive the equilibrium toward the products: 4-chloro-3-nitrobenzoic acid and butan-1-ol. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. quora.com
Basic hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. youtube.com The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting products are butan-1-ol and the salt of the carboxylic acid (sodium 4-chloro-3-nitrobenzoate, if sodium hydroxide is used). Subsequent acidification is required to isolate the free 4-chloro-3-nitrobenzoic acid. orgsyn.org Due to the electron-withdrawing effects of the nitro and chloro groups on the benzene ring, the carbonyl carbon of this compound is rendered more electrophilic, which is expected to increase the rate of hydrolysis compared to unsubstituted butyl benzoate. rsc.orgrsc.org
Detailed findings from a study on the saponification of the analogous compound, methyl m-nitrobenzoate, demonstrate a rapid and high-yielding reaction. orgsyn.org
Table 1: Representative Conditions for Basic Hydrolysis (Saponification) Data extrapolated from an analogous procedure for methyl m-nitrobenzoate. orgsyn.org
| Parameter | Condition |
| Substrate | This compound |
| Reagent | Sodium Hydroxide (NaOH) |
| Solvent | Aqueous solution (e.g., Water/Ethanol mixture) |
| Temperature | Reflux |
| Reaction Time | ~10-30 minutes |
| Products | Sodium 4-chloro-3-nitrobenzoate, Butan-1-ol |
| Workup | Acidification (e.g., with HCl) to yield 4-chloro-3-nitrobenzoic acid |
| Yield | Expected to be high (>90%) |
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org This equilibrium-driven reaction can be catalyzed by either acids (like sulfuric acid) or bases (like sodium alkoxides), or by non-conventional catalysts such as titanates. acs.orgmasterorganicchemistry.com For this compound, this reaction allows for the substitution of the butoxy group with other alcohol moieties, thereby creating a library of different 4-chloro-3-nitrobenzoate esters.
The reaction can be driven to completion by using a large excess of the new alcohol or by removing one of the products (typically the lower-boiling alcohol, in this case, butan-1-ol) from the reaction mixture. wikipedia.org This method is industrially significant for producing higher esters from more common methyl or ethyl esters. scielo.br
Research on the transesterification of methyl benzoate to butyl benzoate using a titanate catalyst highlights the efficiency of such transformations. researchgate.net
Table 2: Illustrative Conditions for Transesterification Based on analogous transesterification of methyl benzoate. acs.orgresearchgate.net
| Parameter | Condition |
| Substrate | This compound |
| Reagent | Excess of a new alcohol (e.g., Ethanol, Benzyl alcohol) |
| Catalyst | Titanate (e.g., Tetrabutyl titanate) or a strong acid/base |
| Temperature | 120-200 °C (dependent on catalyst and alcohol) |
| Key Feature | Removal of butan-1-ol by distillation to drive equilibrium |
| Potential Products | Ethyl 4-chloro-3-nitrobenzoate, Benzyl 4-chloro-3-nitrobenzoate, etc. |
| Yield | Potentially high, up to ~83% for butyl benzoate synthesis |
The reduction of the ester functional group in this compound presents a significant chemoselectivity challenge. The molecule contains two reducible functional groups: the ester and the nitro group. The nitro group is generally more susceptible to reduction by a wide variety of reagents than the ester group. organic-chemistry.orgwikipedia.org
Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will readily reduce both esters and nitro groups. libretexts.orgchemistrysteps.com Therefore, treatment of this compound with LiAlH₄ is expected to yield (4-amino-3-chlorophenyl)methanol, a product where both functional groups have been reduced.
Achieving the selective reduction of the ester to the corresponding primary alcohol, (4-chloro-3-nitrophenyl)methanol, requires a milder reagent that reduces esters but not aromatic nitro groups. Sodium borohydride (B1222165) (NaBH₄) is typically not reactive enough to reduce esters under standard conditions. libretexts.org However, in some cases, particularly with activated aromatic esters and under conditions such as refluxing in specific solvents like a tetrahydrofuran/methanol mixture, NaBH₄ can reduce the ester group. researchgate.net Crucially, sodium borohydride is often cited as being unreactive towards nitro groups, which could potentially allow for the desired selective transformation. acs.org
The reduction of an ester to an aldehyde is even more challenging as aldehydes are more reactive towards reducing agents than esters. This transformation typically requires specialized, sterically hindered reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures, though the selectivity in the presence of a nitro group would still be a primary concern.
Table 3: Predicted Outcomes of Reduction Reactions
| Reagent | Target Functional Group | Expected Major Product(s) | Selectivity Note |
| Lithium Aluminum Hydride (LiAlH₄) | Ester and Nitro Group | (4-amino-3-chlorophenyl)methanol | Non-selective; reduces both groups. libretexts.org |
| Sodium Borohydride (NaBH₄) | Ester Group (selectively) | (4-chloro-3-nitrophenyl)methanol | Potentially selective under forcing conditions (e.g., reflux); NaBH₄ is generally unreactive with nitro groups. researchgate.netacs.org |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Nitro Group (typically) | Butyl 4-chloro-3-aminobenzoate | Highly selective for nitro group reduction; the ester is typically unaffected under these conditions. researchgate.net |
| Diisobutylaluminium hydride (DIBAL-H, low temp.) | Ester Group to Aldehyde | 4-chloro-3-nitrobenzaldehyde | Potentially selective, but competition from nitro group reduction is possible. |
Iv. Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block for Complex Molecules
The strategic placement of reactive functional groups makes Butyl 4-chloro-3-nitrobenzoate a valuable starting material for a wide array of intricate molecules. Its utility spans the creation of substituted aromatic structures, nitrogen-containing heterocycles, and various specialty chemicals, underscoring its importance in synthetic chemistry.
This compound is an excellent precursor for synthesizing polysubstituted aromatic compounds. The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution by the powerfully electron-withdrawing nitro group at the C-3 position. This allows for the controlled introduction of various nucleophiles, such as amines, alcohols, and thiols, onto the aromatic ring.
For instance, in a reaction analogous to the synthesis of related benzimidazole (B57391) precursors, the ethyl ester of 4-chloro-3-nitrobenzoic acid is treated with amines like butylamine. jmchemsci.com The amine displaces the chloride to form a new carbon-nitrogen bond, yielding a substituted 4-(alkylamino)-3-nitrobenzoate scaffold. jmchemsci.com This substitution is a key step in building more complex molecules, as it allows for the precise installation of nitrogen-containing functional groups that are pivotal for the biological activity of many pharmaceutical compounds. jmchemsci.com
The general scheme for this substitution is as follows:
This reactivity enables chemists to construct diverse libraries of aromatic compounds with tailored electronic and steric properties for applications in drug discovery and materials science.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and functional materials. This compound provides a direct route to these important structures, particularly benzimidazoles and potentially other polycyclic systems.
Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antihypertensive properties. nih.gov The synthesis of benzimidazole derivatives often utilizes ortho-diaminoarene precursors. This compound is an ideal starting material for generating these precursors.
A common synthetic strategy involves two key transformations of the starting ester:
Nucleophilic Aromatic Substitution: The chloro group is first displaced by an amine (e.g., methylamine, propylamine, or butylamine), as described previously, to yield a butyl 4-(alkylamino)-3-nitrobenzoate intermediate. jmchemsci.com
Reductive Cyclization: The nitro group of the intermediate is then reduced to an amine. In the presence of an aldehyde and a reducing agent like sodium dithionite (B78146), this reduction is followed by an intramolecular cyclization to form the benzimidazole ring system in a one-pot reaction. jmchemsci.com
This process, starting from the related ethyl ester, has been effectively used to create a variety of 1,2-disubstituted benzimidazoles. jmchemsci.com The butyl ester would follow the same reaction pathway, making it a key intermediate in accessing this privileged heterocyclic scaffold.
| Starting Material | Key Transformations | Product Class | Significance |
|---|---|---|---|
| This compound | 1. Nucleophilic substitution of chloride with an amine. 2. Reduction of the nitro group to an amine. 3. Condensation/cyclization with an aldehyde. | Benzimidazole Derivatives | Access to compounds with significant pharmacological potential (antimicrobial, anticancer, etc.). jmchemsci.comnih.gov |
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for constructing polycyclic systems. The functional groups within this compound, particularly the nitro group, provide the necessary reactivity for such transformations. Nitro groups can participate in various cycloaddition and domino reactions that lead to the formation of complex heterocyclic frameworks.
For example, related nitro-containing compounds like 3-nitrochromenes and β-nitrostyrenes undergo domino annulation reactions to yield polycyclic systems such as benzo[b]pyrrolo[1,2-d] jmchemsci.comresearchgate.netthiazines. Similarly, the intramolecular Diels-Alder reaction of nitro alkenes has been employed as a powerful method for polycyclic ring construction. This reaction is often followed by further intramolecular cyclizations to rapidly build molecular complexity. While specific examples utilizing this compound in annulation reactions are not prominent, its inherent functionality makes it a plausible candidate for developing novel routes to polycyclic aromatic and heterocyclic systems. The electron-deficient nature of the aromatic ring suggests its potential use as a dienophile or dipolarophile in cycloaddition reactions after suitable modification.
Specialty chemicals are high-value products produced in lower volumes for specific applications, including pharmaceuticals, agrochemicals, and dyes. This compound and its parent acid are important intermediates in this sector.
The parent compound, 4-chloro-3-nitrobenzoic acid, is a key raw material in the synthesis of Dabrafenib, a BRAF inhibitor used in cancer therapy. The synthesis of Dabrafenib and its intermediates often starts from 4-chloro-3-nitrobenzoic acid, highlighting the pharmaceutical relevance of this substitution pattern.
Furthermore, the benzimidazole derivatives synthesized from this precursor are themselves specialty chemicals with significant biological activities. jmchemsci.com The ability to easily modify the structure by choosing different amines and aldehydes in the synthetic sequence allows for the creation of a wide range of specialty molecules for screening and development in various fields. The methyl ester, Methyl 4-chloro-3-nitrobenzoate, is explicitly noted as an intermediate for synthesizing pharmaceuticals, agrochemicals, and dyes.
Organometallic chemistry involves compounds with metal-carbon bonds, which are widely used as catalysts in industrial and academic settings. The design of organic ligands that coordinate to a metal center is crucial for controlling the catalyst's activity and selectivity. This compound can be converted into derivatives that serve as precursors to such ligands.
A plausible synthetic route involves the chemical modification of the initial functional groups. For example, reduction of the nitro group to an amine and substitution of the chloro group can lead to a variety of substituted aminobenzoic acid derivatives. These derivatives can be further elaborated into multidentate ligands capable of chelating metal ions.
Precursor for Nitrogen-Containing Heterocycles
Functionalization for Advanced Material Precursors
The strategic placement of the chloro and nitro groups on the benzene (B151609) ring, coupled with the ester functionality, makes this compound a molecule ripe for functionalization. These groups can be independently or concertedly modified to introduce new chemical moieties, thereby tailoring the molecule's properties for specific applications in materials science. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, particularly the chloro substituent, making it susceptible to nucleophilic aromatic substitution. This reactivity is a key feature that can be exploited for the synthesis of a wide array of derivatives.
In the realm of polymer chemistry, this compound can be envisioned as a potential monomer for the synthesis of functional polymers, particularly aromatic polyesters. The ester group can undergo transesterification, and the chloro group can participate in polycondensation reactions.
The synthesis of wholly aromatic polyesters often involves the interfacial polycondensation of aromatic diacid chlorides with aromatic diols. derpharmachemica.com While this compound is not a diacid chloride, its derivatives could be. For instance, the butyl ester could be hydrolyzed to the corresponding carboxylic acid, which can then be converted to the acid chloride. This acid chloride, now containing both a chloro and a nitro functionality, could be copolymerized with various aromatic diols to introduce these specific functionalities into the polymer backbone.
The presence of nitro and chloro groups on the polymer chain would impart unique properties to the resulting material. acs.org The nitro group is a strong electron-withdrawing group that can enhance properties like thermal stability and can also be a site for further chemical modification. nih.gov For example, the nitro group could be reduced to an amino group, which could then be used for cross-linking or for grafting other polymer chains.
A general representation of how a monomer derived from this compound could be incorporated into a polymer is shown below:
Table 1: Potential Polymerization Reactions Involving Derivatives of this compound
| Reaction Type | Reactants | Resulting Polymer Structure Snippet | Potential Properties |
| Polycondensation | Diol + Diacid Chloride derived from 4-chloro-3-nitrobenzoic acid | -[O-Ar-O-CO-Ar(Cl, NO2)-CO]- | Enhanced thermal stability, potential for further functionalization |
| Nucleophilic Aromatic Substitution Polymerization | Bisphenol + Activated Dihaloarene (derived from this compound) | -[O-Ar-O-Ar(COOBu, NO2)]- | High performance engineering plastics with tunable properties |
Nitroaromatic compounds are known to play a significant role in the development of optoelectronic materials and fluorescent probes due to their electronic properties. nih.govmdpi.com The nitro group, being strongly electron-withdrawing, can act as an acceptor in donor-acceptor chromophores, which are fundamental to many optoelectronic and nonlinear optical materials.
While direct applications of this compound in this field are not documented, its structural motifs are found in molecules with interesting photophysical properties. For example, derivatives of nitro-substituted benzoic acids have been investigated for their nonlinear optical properties. The presence of both a chloro and a nitro group on the aromatic ring of this compound provides handles for synthetic modification to create donor-acceptor systems. The chloro group can be substituted with a donor group via nucleophilic aromatic substitution to generate a push-pull system, which is a common design strategy for chromophores with large second-order nonlinear optical responses.
Furthermore, nitroaromatic compounds are often used as precursors in the synthesis of fluorescent probes. The nitro group is known to quench fluorescence. nih.gov Therefore, a common strategy for designing fluorescent probes is to create a non-fluorescent or weakly fluorescent molecule containing a nitro group that, upon reaction with a specific analyte, undergoes a transformation (e.g., reduction of the nitro group to an amine) that "turns on" the fluorescence.
Table 2: Potential Applications in Optoelectronics and Fluorescence Sensing
| Application Area | Role of this compound Derivative | Key Structural Features | Principle of Operation |
| Optoelectronic Materials | Precursor to nonlinear optical chromophores | Donor-acceptor substituted aromatic ring | Intramolecular charge transfer from the donor to the acceptor (nitro group) upon excitation. |
| Fluorescent Probes | Precursor to "turn-on" fluorescent sensors | Nitro group as a fluorescence quencher | Analyte-induced chemical transformation of the nitro group leading to fluorescence enhancement. |
Note: The applications described in this table are based on the known properties of similar nitroaromatic compounds and represent potential, rather than established, uses of this compound.
V. Advanced Structural Characterization and Spectroscopic Analysis Methodologies
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of Butyl 4-chloro-3-nitrobenzoate in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. While specific spectral data for the butyl ester is not extensively published, analysis of its constituent parts—the 4-chloro-3-nitrophenyl group and the butyl chain—allows for accurate prediction of its spectral characteristics based on data from analogous compounds like Methyl 4-chloro-3-nitrobenzoate and other butyl esters. rsc.orgchemicalbook.com
Expected ¹H and ¹³C NMR Chemical Shifts
The electron-withdrawing nature of the nitro and chloro groups, along with the ester functionality, significantly influences the chemical shifts of the aromatic protons and carbons. The protons on the butyl chain exhibit characteristic shifts corresponding to an aliphatic ester.
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 (Aromatic) | ~8.5 | ~135.0 |
| H-5 (Aromatic) | ~7.9 | ~128.0 |
| H-6 (Aromatic) | ~8.1-8.2 | ~132.0 |
| O-CH₂ (Butyl) | ~4.3-4.4 | ~66.0 |
| CH₂ (Butyl) | ~1.7-1.8 | ~30.5 |
| CH₂ (Butyl) | ~1.4-1.5 | ~19.0 |
| CH₃ (Butyl) | ~0.9-1.0 | ~13.5 |
| C=O (Ester) | - | ~164.0 |
| C-Cl (Aromatic) | - | ~130.0 |
| C-NO₂ (Aromatic) | - | ~148.0 |
| C-1 (Aromatic) | - | ~131.0 |
| Note: Predicted values are based on analysis of similar structures and are subject to solvent effects and experimental conditions. |
To unequivocally assign these resonances and confirm the molecular structure, multi-dimensional NMR experiments are essential. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would show correlations between the aromatic protons (H-2, H-5, H-6) and their respective carbons, as well as correlations for each set of protons in the butyl chain to their corresponding carbon atoms. This provides a direct map of all C-H bonds.
COSY (Correlation Spectroscopy): This technique reveals proton-proton couplings, typically through two or three bonds. Key COSY correlations would be observed between the adjacent protons in the butyl chain (-OCH₂-CH₂-CH₂-CH₃). In the aromatic region, a correlation between the adjacent H-5 and H-6 protons would be expected, confirming their ortho relationship.
Deuterium (²H) labeling is a powerful tool for investigating reaction mechanisms. While specific studies on this compound are not documented, a hypothetical application could involve the esterification of 4-chloro-3-nitrobenzoic acid. By using deuterium-labeled butanol (e.g., Butan-1,1-d₂-ol), the reaction mechanism can be confirmed. Analysis of the resulting ester by ¹H NMR would show the absence of the signal for the -OCH₂- protons, while ²H NMR would show a signal at the corresponding chemical shift. Mass spectrometry would also reveal an increase in the molecular weight by two mass units, confirming that the oxygen atom from the alcohol is incorporated into the ester, consistent with the accepted mechanism for acid-catalyzed esterification.
Vibrational Spectroscopy for Functional Group Insights
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrations of chemical bonds within a molecule, providing a fingerprint of the functional groups present.
FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is characterized by strong, distinct absorption bands. youtube.comrsc.orgrsc.org Data from the parent compound, 4-chloro-3-nitrobenzoic acid, and related esters provide a basis for assigning these bands. chemicalbook.comnist.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1715 - 1730 | Strong |
| N=O Asymmetric Stretch (Nitro) | 1520 - 1550 | Strong |
| N=O Symmetric Stretch (Nitro) | 1340 - 1360 | Strong |
| C-O Stretch (Ester) | 1250 - 1300 | Strong |
| C-Cl Stretch | 700 - 800 | Medium-Strong |
The prominent peak for the ester carbonyl (C=O) stretch is one of the most diagnostic signals. The two strong absorptions for the nitro (NO₂) group are also critical for confirming its presence.
Raman spectroscopy provides complementary information to FT-IR, often being more sensitive to non-polar, symmetric bonds. The Raman spectrum of this compound would be expected to show characteristic signals for the nitro group and the aromatic ring. Analysis of related nitrobenzoic acids helps in predicting these spectral features. chemicalbook.comresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | ~1000 | Strong |
| N=O Symmetric Stretch (Nitro) | 1340 - 1360 | Strong |
| C-NO₂ Stretch | 850 - 900 | Medium |
| C-Cl Stretch | 700 - 800 | Medium |
The symmetric stretch of the nitro group is typically a very strong and easily identifiable band in the Raman spectrum, making it a valuable tool for characterization.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. rsc.orgrsc.org The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its exact mass.
The fragmentation pattern provides corroborating evidence for the structure. Key fragmentation pathways would include:
Loss of the butoxy group (-OC₄H₉): This would result in a prominent peak corresponding to the 4-chloro-3-nitrobenzoyl cation.
Loss of the butyl group (-C₄H₉): Cleavage of the alkyl chain would also be a likely event.
McLafferty rearrangement: This characteristic rearrangement for esters could lead to the loss of butene (C₄H₈).
Loss of the nitro group (-NO₂): Fragmentation involving the loss of the nitro group is common for aromatic nitro compounds.
| Ion | Predicted m/z | Description |
| [C₁₁H₁₂ClNO₄]⁺ | 257/259 | Molecular Ion ([M]⁺) |
| [C₇H₃ClNO₃]⁺ | 200/202 | Loss of butene (-C₄H₈) via McLafferty rearrangement |
| [C₇H₃ClNO₂]⁺ | 184/186 | Loss of butoxy radical (·OC₄H₉) |
| [C₁₁H₁₂ClO₂]⁺ | 211/213 | Loss of nitro group (-NO₂) |
Note: The presence of chlorine results in characteristic isotopic patterns (M and M+2) in a roughly 3:1 ratio.
Vi. Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of Butyl 4-chloro-3-nitrobenzoate. These methods solve complex equations to describe the distribution of electrons within the molecule, which in turn governs its stability, structure, and chemical properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For nitroaromatic compounds, functionals such as B3LYP combined with basis sets like 6-311+G** have been shown to be particularly effective for optimizing molecular geometry and predicting electronic properties. A key aspect of this analysis involves the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
In this compound, the electron-withdrawing nature of the chloro and nitro substituents significantly influences the electron density distribution. The HOMO is expected to be primarily localized on the electron-rich aromatic ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitro group. nih.gov This separation dictates the molecule's behavior in charge-transfer interactions.
Table 1: Representative Frontier Molecular Orbital Properties for a Substituted Nitrobenzoate Note: The following data is illustrative for a typical nitroaromatic system and is intended to represent the expected properties for this compound based on computational studies of analogous compounds.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -7.5 | Primarily localized on the benzene (B151609) ring; represents the primary site for electron donation. |
| LUMO | -3.2 | Concentrated on the nitro group; represents the primary site for electron acceptance. |
| HOMO-LUMO Gap | 4.3 | Indicates moderate chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential.
For this compound, the MEP map would clearly show a significant negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, identifying them as the most likely sites for interaction with electrophiles. Conversely, regions of positive potential (blue) would be expected on the hydrogen atoms of the aromatic ring and near the carbon atoms attached to the electron-withdrawing chloro and nitro groups. These positive regions are vulnerable to nucleophilic attack.
Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions Note: This table describes the expected electrostatic potential distribution for this compound based on the influence of its functional groups.
| Molecular Region | Predicted Potential | Color on MEP Map | Implied Reactivity |
| Nitro Group (Oxygens) | Strongly Negative | Red | Site for Electrophilic Attack |
| Carbonyl Group (Oxygen) | Strongly Negative | Red | Site for Electrophilic Attack |
| Aromatic Ring (Carbons) | Slightly Positive | Yellow/Green | General susceptibility to attack |
| Aromatic Ring (Hydrogens) | Positive | Blue | Site for Nucleophilic Attack |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
In this compound, NBO analysis would quantify the strong electron-withdrawing effects of the substituents. A substantial negative charge is expected to accumulate on the highly electronegative oxygen atoms of the nitro group. The chlorine atom would also carry a partial negative charge. This charge polarization creates a more electrophilic aromatic ring compared to unsubstituted benzene. The analysis would also reveal the specific orbital interactions responsible for the delocalization of the π-electron system across the benzene ring and into the nitro and carboxylate groups, which is a key factor in the molecule's electronic stability.
Table 3: Expected Natural Atomic Charges from NBO Analysis Note: The values below are representative estimates for the key atoms in this compound, illustrating the expected charge distribution.
| Atom / Group | Predicted Natural Charge (a.u.) | Description |
| O (Nitro Group) | -0.45 | Strong accumulation of negative charge due to high electronegativity. |
| N (Nitro Group) | +0.50 | Positive charge due to bonding with two highly electronegative oxygen atoms. |
| Cl | -0.15 | Partial negative charge due to its electronegativity. |
| C (attached to Cl) | +0.10 | Partial positive charge induced by the attached chlorine atom. |
| C (attached to NO2) | +0.12 | Partial positive charge induced by the attached nitro group. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can determine the feasibility of a proposed mechanism and predict reaction outcomes.
A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Identifying the geometry of the transition state and calculating its energy is crucial for determining the activation energy barrier (ΔG‡) of a reaction. A lower energy barrier corresponds to a faster reaction rate.
For compounds like this compound, a common reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. Computational methods, such as those using the PBE0 or B3LYP functionals, can model this process. icm.edu.pl The process involves generating an initial guess for the transition state structure and then using optimization algorithms to locate the precise geometry corresponding to the energy maximum along the reaction path. icm.edu.plchemrxiv.org The calculated energy barrier provides a quantitative measure of the reaction's kinetic feasibility.
Table 4: Illustrative Energy Profile for a Hypothetical SNAr Reaction Note: This table presents a representative energy profile for the nucleophilic substitution of the chlorine atom on the aromatic ring, a plausible reaction pathway for this class of compounds.
| Reaction Species | Relative Gibbs Free Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (e.g., this compound + Nucleophile). |
| Transition State | +22.5 | The highest energy point along the reaction coordinate. |
| Intermediate (Meisenheimer Complex) | -5.0 | A stabilized intermediate formed after the nucleophilic attack. |
| Products | -15.0 | The final products of the substitution reaction. |
Average Local Ionization Energy (ALIE) and Fukui Functions for Nucleophilic/Electrophilic Attacks
To predict the specific sites within a molecule that are most susceptible to attack, chemists employ reactivity descriptors derived from DFT, such as the Average Local Ionization Energy (ALIE) and Fukui functions.
The ALIE represents the energy required to remove an electron from a specific point on the molecule's surface. diva-portal.org Regions with a low ALIE are the most loosely bound and are therefore the most susceptible to electrophilic attack. researchgate.net
The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. The function f⁻(r) corresponds to the removal of an electron and points to sites favorable for electrophilic attack, while f⁺(r) corresponds to the addition of an electron and identifies sites favorable for nucleophilic attack. nih.govchemrxiv.org For electrophilic attack, the most reactive sites are those with the highest value of f⁻(r), which often corresponds to the location of the HOMO. nih.gov For nucleophilic attack, the most reactive sites have the highest value of f⁺(r), corresponding to the location of the LUMO.
Table 5: Predicted Reactive Sites Based on ALIE and Fukui Functions Note: This table summarizes the predicted reactivity of different sites on this compound based on established theoretical principles.
| Molecular Site | Descriptor | Predicted Reactivity |
| Aromatic Ring (π-system) | Low ALIE, High f⁻(r) | Most probable site for electrophilic attack. |
| Carbon atom bonded to Chlorine | High f⁺(r) | Primary site for nucleophilic aromatic substitution. |
| Carbonyl Carbon | High f⁺(r) | Secondary site for nucleophilic attack. |
| Nitro Group (N and C atoms) | High f⁺(r) | Site for nucleophilic attack, activated by the strong electron-withdrawing group. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Intermolecular interactions in the condensed phase are expected to be governed by a combination of dipole-dipole interactions, London dispersion forces, and potential weak hydrogen bonds. The nitro and chloro substituents, being strongly electron-withdrawing, create a significant dipole moment in the molecule. This will lead to strong electrostatic interactions, influencing the packing of the molecules in a crystal lattice or their organization in a liquid state. The butyl chain, being nonpolar, will primarily engage in van der Waals interactions. Furthermore, weak C-H···O hydrogen bonds, involving the hydrogen atoms of the butyl chain or the aromatic ring and the oxygen atoms of the nitro or ester groups, are also likely to play a role in stabilizing the solid-state structure, a phenomenon observed in the crystal structures of related nitrobenzoate compounds.
A hypothetical MD simulation of this compound in a nonpolar solvent would likely show the butyl chain adopting various conformations, driven by thermal energy, while the aromatic core maintains a more rigid structure. In a polar solvent, solvent molecules would be expected to arrange themselves around the polar regions of the molecule, particularly the nitro and ester groups.
Thermochemical and Energetic Property Assessments
Experimental data on the enthalpy of formation for this compound is not currently available. However, this value can be estimated using computational quantum chemistry methods. The enthalpy of formation is a critical thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For a molecule like this compound, this would involve the combination of carbon (graphite), hydrogen (gas), chlorine (gas), nitrogen (gas), and oxygen (gas). Computational methods, such as density functional theory (DFT), can provide reasonably accurate predictions of the gas-phase enthalpy of formation.
Information regarding the phase transitions of this compound is also limited. The melting and boiling points are key indicators of the energy required to overcome intermolecular forces in the solid and liquid states, respectively. For a closely related compound, n-Butyl 4-nitrobenzoate (B1230335), the National Institute of Standards and Technology (NIST) database reports a boiling point of 433.2 K at a reduced pressure of 0.01 bar. nist.gov This suggests that this compound would also have a relatively high boiling point due to its molecular weight and polarity. The presence of the chloro and nitro groups is expected to increase the strength of intermolecular interactions compared to unsubstituted butyl benzoate (B1203000), likely resulting in higher melting and boiling points.
The enthalpy of fusion (the energy required for melting) and the enthalpy of vaporization (the energy required for boiling) are also important thermochemical parameters. While specific values for this compound are not documented, they are directly related to the strength of the intermolecular forces discussed in the previous section.
Table of Estimated Thermochemical Properties
| Property | Estimated Value/Comparison | Basis of Estimation |
| Enthalpy of Formation (gas) | Calculable via computational methods (e.g., DFT) | Theoretical calculations on similar molecules |
| Melting Point | Expected to be a solid at room temperature | Comparison with similar aromatic esters |
| Boiling Point | High; likely > 433 K at reduced pressure | Extrapolation from n-Butyl 4-nitrobenzoate nist.gov |
| Enthalpy of Fusion | No data available | Dependent on crystal lattice energy |
| Enthalpy of Vaporization | No data available | Dependent on intermolecular forces in the liquid state |
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. It is a key indicator of the thermal stability of a molecule. For this compound, several bonds are of particular interest for assessing its stability: the C-NO2 bond, the C-Cl bond, and the C-O bond of the ester linkage.
The C-NO2 bond in nitroaromatic compounds is often the weakest bond and the primary site of initial decomposition upon heating. scispace.com Theoretical studies on a variety of nitroaromatic compounds have shown that the BDE of the C-NO2 bond is influenced by the electronic nature of other substituents on the aromatic ring. researchgate.net Electron-withdrawing groups, such as the chloro and ester groups in this molecule, can have a stabilizing or destabilizing effect depending on their position relative to the nitro group. Computational studies using Density Functional Theory (DFT) have been employed to calculate C-NO2 BDEs for a range of nitroaromatics, with typical values falling in the range of 60-70 kcal/mol. researchgate.net
Table of Estimated Bond Dissociation Energies
| Bond | Estimated BDE (kcal/mol) | Rationale |
| Aryl-NO2 | ~60-70 | Based on computational studies of various nitroaromatic compounds. researchgate.net |
| Aryl-Cl | > 80 | Generally strong bonds in aromatic systems. |
| Ester C-O (Aryl-CO-O-Butyl) | ~80-90 | Typical range for C-O single bonds in esters. |
| Ester O-C (Aryl-COO-CH2-C3H7) | ~80-90 | Typical range for C-O single bonds in esters. |
It is important to note that these are estimated values based on data for similar chemical structures. Precise BDE values for this compound would require specific experimental measurements or high-level computational modeling.
Vii. Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of Butyl 4-chloro-3-nitrobenzoate and its parent acid, 4-chloro-3-nitrobenzoic acid, traditionally relies on electrophilic nitration of 4-chlorobenzoic acid or related precursors using mixed acids (concentrated nitric and sulfuric acids). guidechem.comprepchem.comprepchem.com While effective, these methods often present challenges related to safety, environmental impact, and selectivity. ewadirect.com Future research will likely focus on developing greener, more efficient, and highly selective synthetic methodologies.
Key areas of exploration include:
Flow Chemistry: Continuous flow technology offers significant advantages over traditional batch processing for nitration reactions, which are often highly exothermic. ewadirect.com Flow reactors provide superior heat and mass transfer, enabling precise temperature control and minimizing the formation of byproducts. nih.govyoutube.comnjbio.com This technology can lead to higher yields, improved safety, and the potential for automation. ewadirect.comacs.org
Catalytic Nitration: The development of novel catalytic systems is a cornerstone of green chemistry. Research into solid acid catalysts, zeolites, and other heterogeneous catalysts could provide alternatives to corrosive mixed acids, simplifying product purification and catalyst recycling.
Photocatalysis and Enzymatic Synthesis: Emerging techniques such as photocatalysis and biocatalysis offer pathways for highly selective and environmentally benign transformations. rug.nlresearchgate.netbohrium.com The use of nitroreductase enzymes, for example, has been explored for the reduction of nitroaromatic compounds and could potentially be adapted for selective synthesis. rug.nlresearchgate.net
| Synthesis Approach | Potential Advantages | Research Focus |
| Flow Chemistry | Enhanced safety, improved heat/mass transfer, higher yields, potential for automation. ewadirect.comnjbio.comacs.org | Optimization of reactor design, integration of real-time monitoring, and scaling up of continuous processes. |
| Catalytic Nitration | Reduced waste, catalyst recyclability, milder reaction conditions, and improved selectivity. | Development of novel solid acid catalysts, and supported metal nanoparticle catalysts. |
| Biocatalysis | High selectivity, mild reaction conditions (aqueous media, ambient temperature), and reduced environmental impact. researchgate.netnih.govdtic.mil | Discovery and engineering of enzymes (e.g., nitroreductases) for the synthesis of nitroaromatic compounds. researchgate.net |
Exploration of this compound in Catalyst Development
While this compound is primarily known as a synthetic intermediate, its derivatives hold potential for use in the development of novel catalysts. The nitro and chloro substituents can be chemically modified to introduce catalytically active moieties or to act as directing groups in the synthesis of complex ligands.
Future research in this area may involve:
Precursor for Heterogeneous Catalysts: The aromatic ring of this compound can serve as a scaffold for the synthesis of ligands that can be immobilized on solid supports. nih.govresearchgate.netnih.gov These supported catalysts are advantageous for their ease of separation and recyclability. For instance, supported gold nanoparticles have been shown to be effective for the selective reduction of nitroaromatic precursors. nih.govacs.org
Ligand Synthesis for Homogeneous Catalysis: The functional groups on the benzene (B151609) ring can be elaborated to create bespoke ligands for transition metal catalysts. These ligands can be designed to fine-tune the electronic and steric properties of the metal center, thereby controlling the selectivity and activity of catalytic reactions.
Metal-Organic Frameworks (MOFs): Nitro-functionalized organic linkers are of interest in the synthesis of MOFs. rsc.orgresearchgate.netresearchgate.net The electron-withdrawing nature of the nitro group can influence the electronic properties and catalytic activity of the resulting MOF. researchgate.net this compound could be a precursor for such linkers, leading to MOFs with potential applications in gas storage, separation, and catalysis. researchgate.netresearchgate.net
| Catalyst Type | Role of this compound Derivative | Potential Applications |
| Heterogeneous Catalysts | Precursor to ligands immobilized on supports like silica, alumina, or polymers. nih.govnih.gov | Selective hydrogenations, cross-coupling reactions, and oxidation reactions. researchgate.netacs.org |
| Homogeneous Catalysts | Building block for complex organic ligands that coordinate with metal centers. | Asymmetric synthesis, and fine chemical production. |
| Metal-Organic Frameworks | Starting material for the synthesis of nitro-functionalized organic linkers for MOF construction. rsc.orgresearchgate.net | Gas adsorption, chemical sensing, and heterogeneous catalysis. researchgate.netresearchgate.net |
Integration into Automated and High-Throughput Synthesis Platforms
The increasing demand for rapid discovery and optimization of new molecules in the pharmaceutical and materials science industries has driven the development of automated and high-throughput synthesis platforms. researchgate.netbohrium.com The properties of this compound make it a suitable candidate for integration into these advanced workflows.
Future directions include:
Automated Flow Synthesis: The use of automated flow chemistry robots can significantly accelerate the synthesis of derivatives of this compound. researchgate.netbohrium.comatomfair.com These systems allow for the rapid exploration of reaction conditions and the generation of libraries of compounds for screening. nih.gov
High-Throughput Experimentation (HTE): HTE platforms can be employed to rapidly screen different catalysts, reagents, and reaction conditions for the derivatization of this compound. This approach can dramatically reduce the time required for process development and optimization.
Machine Learning-Assisted Optimization: The integration of machine learning algorithms with automated synthesis platforms can enable predictive optimization of reaction conditions. beilstein-journals.orgnih.govduke.eduresearchgate.netnih.gov By analyzing data from previous experiments, these algorithms can suggest optimal parameters to maximize yield and selectivity, even with limited datasets. duke.edunih.gov
| Technology Platform | Application to this compound | Expected Outcome |
| Automated Flow Synthesis | Continuous production of derivatives for pharmaceutical and material science applications. researchgate.netbohrium.comnih.gov | Increased efficiency, reproducibility, and rapid synthesis of compound libraries. researchgate.netatomfair.com |
| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions for nucleophilic aromatic substitution and other transformations. | Accelerated discovery of optimal synthetic routes and novel derivatives. |
| Machine Learning (ML) | Predictive modeling of reaction outcomes and optimization of synthesis parameters. beilstein-journals.orgnih.govduke.eduresearchgate.netnih.gov | Reduced experimental effort, discovery of non-intuitive reaction conditions, and improved process efficiency. duke.edu |
Computational Design of New Derivatives with Tuned Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods can be used to predict the properties and reactivity of molecules, guiding the design of new derivatives of this compound with tailored functionalities.
Emerging trends in this area are:
Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of this compound and its derivatives. researchgate.netrsc.orglanl.gov These calculations can provide insights into reaction mechanisms and help predict the regioselectivity of chemical transformations. rsc.org
In Silico Screening: Virtual libraries of derivatives can be generated and screened computationally to identify candidates with desired properties, such as specific biological activities or optimized electronic properties for materials applications.
Predictive Modeling of Reactivity: By correlating calculated molecular descriptors with experimental data, it is possible to develop predictive models for the reactivity of new derivatives. This can guide synthetic efforts towards the most promising targets. The effect of substituents on the benzene ring on the reactivity of aromatic nitro compounds has been a subject of such quantum-chemical studies. researchgate.net
| Computational Method | Application | Outcome |
| Quantum Chemistry (DFT) | Calculation of electronic properties, reaction energies, and transition states for reactions involving the compound. researchgate.netrsc.orglanl.gov | A deeper understanding of reactivity and selectivity, guiding the design of more efficient synthetic routes. rsc.org |
| In Silico Screening | Virtual screening of derivative libraries against biological targets or for specific material properties. | Prioritization of synthetic targets, reducing the time and cost of experimental screening. |
| Predictive Modeling | Development of quantitative structure-activity relationship (QSAR) models to predict the properties of novel derivatives. | Accelerated design of molecules with optimized performance for specific applications. |
Application in Advanced Functional Materials and Nanotechnology
The unique electronic and structural features of nitroaromatic compounds make them attractive building blocks for advanced functional materials and in the field of nanotechnology. mdpi.com this compound can serve as a key precursor for the synthesis of such materials.
Future research could explore:
Nonlinear Optical (NLO) Materials: The nitro group is a strong electron-withdrawing group, which can impart significant NLO properties to organic molecules. Derivatives of this compound could be designed as chromophores for NLO applications.
Functional Dyes and Pigments: The chromophoric nature of the nitroaromatic core can be exploited to synthesize novel dyes and pigments with tailored absorption and emission properties for applications in sensing, imaging, and electronics.
Nanomaterials: The compound can be used to functionalize the surface of nanoparticles, imparting specific properties or enabling their self-assembly into ordered structures. mdpi.com For example, gold nanoparticles supported on various materials have been used for the catalytic reduction of nitroaromatics. mdpi.com
| Application Area | Role of this compound | Potential Impact |
| Nonlinear Optical (NLO) Materials | Precursor for the synthesis of push-pull chromophores with large hyperpolarizabilities. | Development of new materials for optical communications, data storage, and other photonic applications. |
| Functional Dyes and Pigments | A versatile scaffold for creating a diverse range of dyes with tunable optoelectronic properties. | New materials for organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. |
| Nanotechnology | Surface modification of nanoparticles to control their properties and assembly. mdpi.com | Creation of novel hybrid nanomaterials with applications in catalysis, electronics, and biomedicine. mdpi.com |
Sustainable and Circular Economy Approaches for Its Synthesis and Derivatization
In line with the growing emphasis on sustainability in the chemical industry, future research will increasingly focus on developing green and circular economy approaches for the synthesis and use of this compound. strategicallies.co.ukpwc.comrenewablematter.euresearchgate.netnoviams.com
Key strategies include:
Green Chemistry Principles: The application of the twelve principles of green chemistry to the entire lifecycle of the compound, from the choice of starting materials to the design of safer and more efficient synthetic processes. researchgate.net This includes the use of renewable feedstocks, atom-efficient reactions, and the minimization of waste. noviams.com
Solvent and Reagent Recycling: Developing processes that allow for the efficient recovery and reuse of solvents and reagents, reducing the environmental footprint of the synthesis. strategicallies.co.ukresearchgate.net
Biodegradation and Biotransformation: Investigating the microbial degradation pathways of this compound and its derivatives to manage potential environmental contamination. nih.gov Furthermore, exploring the use of microorganisms or enzymes for the selective transformation of the compound into value-added products. researchgate.netnih.gov
Circular Economy Models: Designing production and consumption systems where the value of products, materials, and resources is maintained in the economy for as long as possible, and the generation of waste is minimized. strategicallies.co.ukpwc.comrenewablematter.eu This could involve designing derivatives of this compound for easier recycling or biodegradation at the end of their life.
| Sustainability Approach | Implementation Strategy | Desired Outcome |
| Green Chemistry | Use of renewable starting materials, catalytic reagents, and safer solvents. researchgate.netnoviams.com | Reduced environmental impact, improved safety, and enhanced resource efficiency. researchgate.net |
| Recycling | Development of closed-loop processes for the recovery and reuse of solvents and unreacted starting materials. strategicallies.co.uk | Minimized waste generation and reduced operational costs. pwc.com |
| Biodegradation | Identification and engineering of microbial strains or enzymes capable of degrading or transforming the compound. researchgate.netnih.gov | Bioremediation of contaminated sites and development of biocatalytic routes to valuable chemicals. researchgate.net |
| Circular Economy | Designing products derived from the compound for durability, reusability, and recyclability. strategicallies.co.ukpwc.comrenewablematter.eu | Transition from a linear "take-make-dispose" model to a circular system that minimizes resource depletion. pwc.com |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing Butyl 4-chloro-3-nitrobenzoate, and how can purity be validated?
- Methodology : The esterification of 4-chloro-3-nitrobenzoic acid with butanol under acid catalysis (e.g., H₂SO₄) is a common approach. Post-synthesis purification via recrystallization or column chromatography is critical. Purity validation requires a combination of techniques:
- HPLC for quantitative impurity profiling.
- ¹H/¹³C NMR to confirm ester bond formation and substituent positions.
- IR spectroscopy to verify nitro (-NO₂) and ester (C=O) functional groups.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- Mass spectrometry (EI-MS) for molecular ion confirmation and fragmentation pattern analysis.
- Multinuclear NMR (¹H, ¹³C, DEPT-135) to resolve aromatic proton environments and confirm substitution patterns.
- X-ray crystallography (if single crystals are obtainable) for absolute structural determination.
Q. What are the critical geometric parameters derived from X-ray diffraction studies of this compound?
- Methodology : Analyze bond lengths (e.g., C-Cl, C-NO₂) and angles (e.g., nitro group planarity) from X-ray data. For example:
- The C-Cl bond length in ethyl 4-chloro-3-nitrobenzoate is ~1.74 Å, typical for aryl chlorides.
- Dihedral angles between nitro and benzene rings indicate steric/electronic effects.
Advanced Research Questions
Q. How can computational methods predict the electronic structure and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) to model frontier molecular orbitals (HOMO/LUMO) and charge distribution.
- Correlation-energy functionals (e.g., Colle-Salvetti) validate electron density distributions in nitro-substituted aromatics .
- Compare computational results with experimental spectroscopic data to refine parameters.
Q. How do hydrogen-bonding networks influence the crystal packing of this compound?
- Methodology :
- Graph-set analysis (e.g., Etter’s formalism) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings).
- Analyze intermolecular interactions (C-H···O, Cl···π) using crystallographic software (e.g., SHELXL).
Q. How can contradictions in crystallographic displacement parameters be resolved?
- Methodology :
- Refine anisotropic displacement parameters (ADPs) using SHELXL with high-resolution data.
- Validate thermal motion models against equivalent positional parameters (e.g., using PLATON’s ADDSYM).
Q. What mechanistic insights guide the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Kinetic isotope effects (KIE) and Hammett plots to probe rate-determining steps.
- DFT-based transition-state modeling to assess activation barriers for nitro-group participation.
Q. How should researchers handle waste containing chlorinated nitroaromatic compounds?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
